[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve mentioned is a complex heterocyclic molecule with a fused pyrimidine-triazole ring system.
- It contains a 4-nitrophenyl group and a 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl moiety.
- This compound exhibits intriguing properties due to its unique structure.
Preparation Methods
- The synthetic route to prepare this compound involves several steps.
- One approach is to start with 6-amino-2-thiouracil and 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one. These react to form the intermediate 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido[2,3-d]pyrimidin-4(3H)-one.
- Further transformations lead to the desired compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and transition metal catalysts.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, this compound serves as a versatile building block for designing novel molecules.
- In biology, it may exhibit biological activity, making it relevant for drug discovery.
- In medicine, researchers explore its potential as an anticancer or antimicrobial agent.
- In industry, it could be used in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- For example, it might inhibit enzymes involved in cell cycle regulation or signal transduction pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other pyrimidine-triazole hybrids or related heterocycles.
- The uniqueness of this compound lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C24H18ClN5O3 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C24H18ClN5O3/c25-19-10-6-17(7-11-19)21-14-22(16-4-2-1-3-5-16)29-24(26-15-27-29)28(21)23(31)18-8-12-20(13-9-18)30(32)33/h1-13,15,21-22H,14H2 |
InChI Key |
JOMQRDYDSJCWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=NC=NN2C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.